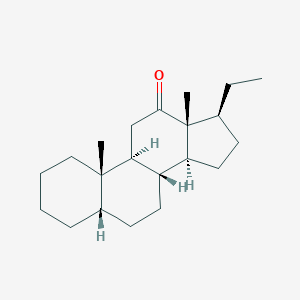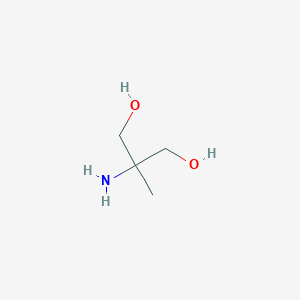
3-bromophthalic Acid
Vue d'ensemble
Description
3-Bromophthalic acid is a brominated derivative of phthalic acid, which is a dibasic acid with two carboxylic acid functional groups. The presence of the bromine atom in the compound introduces unique reactivity that can be exploited in various chemical syntheses and applications. While the provided papers do not directly discuss 3-bromophthalic acid, they do provide insights into the behavior of similar brominated aromatic compounds and their derivatives, which can be extrapolated to understand the properties and potential uses of 3-bromophthalic acid.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including direct halogenation, multi-component reactions, and oxidation processes. For instance, the synthesis of a novel Bronsted acidic ionic liquid with a brominated aromatic moiety was achieved through the reaction of caffeine with chlorosulfonic acid . Similarly, the oxidation of m-xylene to isophthalic acid was studied under a bromine-free catalytic system, which could provide insights into the synthesis of brominated phthalic acids . The selective oxidation of 2-bromo-m-xylene to brominated aromatic acids demonstrates the feasibility of obtaining brominated phthalic acid derivatives through controlled oxidation reactions .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds, such as 3-bromophthalic acid, is characterized by the influence of the bromine atom on the electronic and steric properties of the molecule. The study of 5-bromoisophthalic acid, a related compound, using DFT and vibrational spectroscopy, provides valuable information on the hydrogen-bonding properties and electronic characterization of brominated phthalic acids . The crystal and molecular structure of 3-(p-bromophenyl)phthalide, another related compound, reveals the influence of the bromine atom on the conformation and packing of the molecule .
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions, leveraging the reactivity of the bromine atom. For example, the titrimetric determination of arylphthalides involves their reaction with bromine to form hypobromites . This reactivity can be indicative of the potential reactions that 3-bromophthalic acid may undergo, such as substitution reactions or further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom, which affects their polarity, reactivity, and interaction with other molecules. The analysis of bromophenols in aqueous samples using solid-phase extraction followed by HPLC-MS/MS provides insights into the behavior of brominated compounds in various matrices . The use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids indicates the potential for derivatization of brominated phthalic acids for analytical purposes [5, 8].
Applications De Recherche Scientifique
Synthesis Processes : The synthesis of di-iso-octyl 4-bromophthalate from phthalic anhydride, bromine, and isooctyl alcohol demonstrates the application of 3-bromophthalic acid derivatives in chemical synthesis processes. Optimal conditions for synthesis were established, highlighting its potential in industrial chemistry applications (Wang Zhi-fang, 2009).
Sonogashira Coupling Reaction : The use of 3-substituted phthalic acid derivatives in the Sonogashira coupling reaction points to the utility of these compounds in organic chemistry, particularly in the synthesis of complex organic molecules (Oliver Wolff & S. Waldvogel, 2007).
Formation of Bromobenzalphthalides : The preparation of isomeric bromobenzalphthalides from 4-bromophthalic anhydride and their reactions with primary aromatic amines and hydrazine hydrate further exemplifies the versatility of 3-bromophthalic acid derivatives in chemical reactions (A. Islam, A. Khalil & A. El-Maghraby, 1974).
Selective Oxidation : The study on the selective oxidation of 2-Bromo-m-xylene to produce 2-Bromo-3-methylbenzoic Acid or 2-Bromoisophthalic Acid demonstrates the application of 3-bromophthalic acid derivatives in specific chemical processes to obtain desired products (S. Miyano, H. Fukushima, H. Inagawa & H. Hashimoto, 1986).
Ionic Liquid Applications : The use of ionic liquid halide for the cleavage of ethers, involving compounds like 3-bromophthalic acid, showcases the potential in green chemistry applications, particularly in the regeneration of phenols from ethers (Shanthaveerappa K. Boovanahalli, Dong Wook Kim & D. Chi, 2004).
Oxidation Processes : The preparation of 4-bromophthalic anhydride by the oxidation of 4-bromo-ortho-xylene, and its utility as a raw material in the production of monomers for the specialty polyimide sector, is another example of the industrial application of these compounds (N. Glukhovskii & R. Effenberger, 1995).
Vibrational Spectroscopy and DFT Studies : The study of 5-Bromoisophthalic acid as an organic linker in Hydrogen-bonded Organic Frameworks (HOFs) using vibrational spectroscopy and DFT (Density Functional Theory) methods demonstrates the potential of these compounds in materials science, especially in the study of structural and electronic properties (P. Ramanna, J. Tonannavar & J. Tonannavar, 2021).
Safety And Hazards
3-Bromophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Propriétés
IUPAC Name |
3-bromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGFNQRFPUUACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461661 | |
| Record name | 3-bromophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromophthalic Acid | |
CAS RN |
116-69-8 | |
| Record name | 3-Bromophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



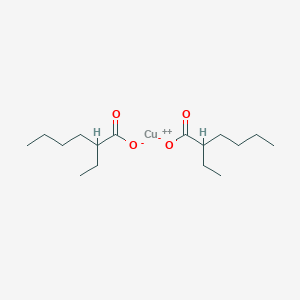


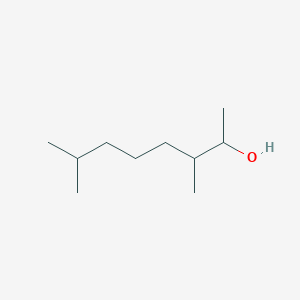
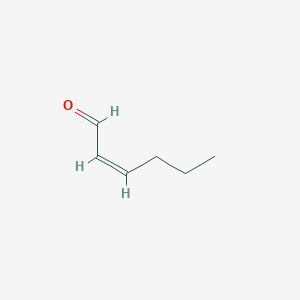
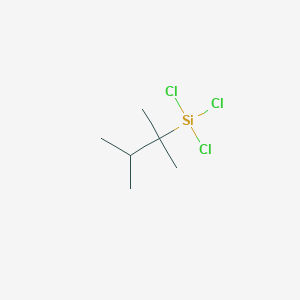
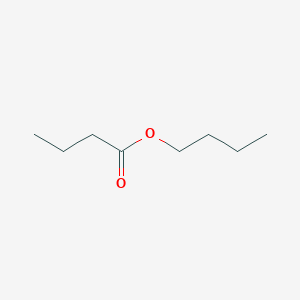
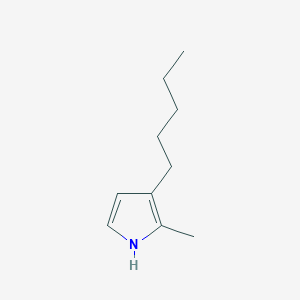

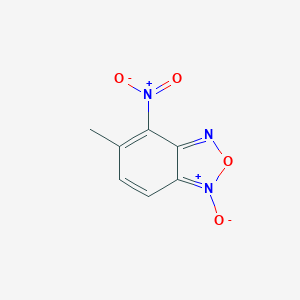

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
